
3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexene ring with three methyl groups and a carbonate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate typically involves multiple steps. One common method includes the reaction of 3-methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-ol with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular pathways and biological processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-
- (2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dien-1-yl triphenylphosphonium chloride
Uniqueness
Compared to similar compounds, 3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate stands out due to its unique carbonate ester functional group. This feature imparts distinct reactivity and stability, making it suitable for specific applications in synthetic chemistry and industrial processes .
Propiedades
Número CAS |
543724-30-7 |
|---|---|
Fórmula molecular |
C16H25O4- |
Peso molecular |
281.37 g/mol |
Nombre IUPAC |
[3-methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl] carbonate |
InChI |
InChI=1S/C16H26O4/c1-6-16(5,20-14(18)19)10-12(17)13-11(2)8-7-9-15(13,3)4/h7-8,11,13H,6,9-10H2,1-5H3,(H,18,19)/p-1 |
Clave InChI |
BKECQXRWIMTVMI-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)(CC(=O)C1C(C=CCC1(C)C)C)OC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



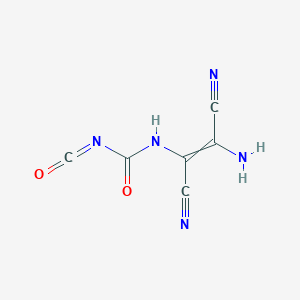
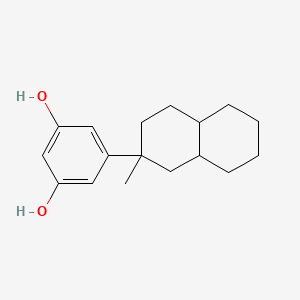
![1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B14215947.png)
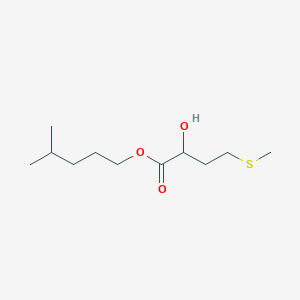
![1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate](/img/structure/B14215968.png)
![1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one](/img/structure/B14215969.png)
![Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]-](/img/structure/B14215973.png)
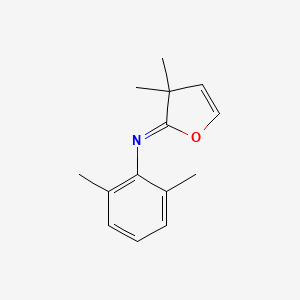

![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14215988.png)
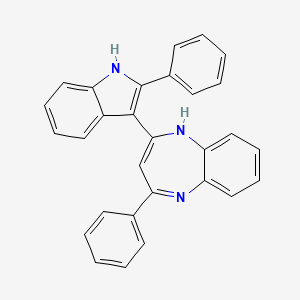

![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one](/img/structure/B14216000.png)
